2-Methylhexacosane

Catalog No.
S576992
CAS No.
1561-02-0
M.F
C27H56
M. Wt
380.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylhexacosane

CAS Number

1561-02-0

Product Name

2-Methylhexacosane

IUPAC Name

2-methylhexacosane

Molecular Formula

C27H56

Molecular Weight

380.7 g/mol

InChI

InChI=1S/C27H56/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(2)3/h27H,4-26H2,1-3H3

InChI Key

BEBPORIYFVRVCP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C)C

Synonyms

2-methylhexacosane

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C)C

Function as a Pheromone:

2-Methylhexacosane is a saturated hydrocarbon found in the cuticles of certain insects, where it acts as a pheromone. Pheromones are chemical signals used by insects to communicate with each other. In the case of 2-methylhexacosane, research has shown:

  • Mating behavior in longhorn beetles: This compound has been identified as the first contact pheromone in a species of longhorn beetle, Monochamus dasystomus. Females of this species release 2-methylhexacosane, which attracts males and facilitates mating. Source: Spikes et al., 2010
  • Modulating aggression in fruit flies: In Drosophila melanogaster (fruit fly), 2-methylhexacosane released by females has been shown to modulate the aggressive behavior of males towards them. This suggests a role in regulating social interactions within the species. Source: Fernández et al., 2010
  • Trail pheromone in wasps: Additionally, 2-methylhexacosane has been found in trail extracts of the yellow jacket wasp, Vespula vulgaris, suggesting a potential role in communication and navigation within the colony. Source: Steinmetz et al., 2003:

2-Methylhexacosane is a saturated hydrocarbon belonging to the alkane family. It consists of a straight-chain structure with a methyl group attached to the second carbon atom of hexacosane. This structural arrangement contributes to its physical and chemical properties. The molecular weight of 2-methylhexacosane is approximately 380.7 g/mol . It appears as a solid at room temperature and has a characteristic odor .

Research suggests 2-Methylhexacosane acts as a pheromone in insects. Pheromones are chemical signals used for communication within a species. In fruit flies, 2-Methylhexacosane influences male aggression towards females []. In bark beetles, it appears to be a female-produced pheromone that influences male behavior. More research is needed to fully understand the mechanism of action in these insects.

As a saturated hydrocarbon, 2-methylhexacosane exhibits limited reactivity compared to unsaturated compounds. Its primary reactions involve:

  • Combustion: Like other alkanes, it can undergo combustion in the presence of oxygen to produce carbon dioxide and water.
  • Halogenation: Under UV light or heat, it can react with halogens (e.g., chlorine or bromine) to form haloalkanes.
  • Oxidation: Although less reactive than unsaturated hydrocarbons, it can be oxidized under strong conditions to form alcohols or acids .

Research indicates that 2-methylhexacosane may possess biological activity. It has been identified as a component in certain plant extracts that exhibit antidiabetic and anticancer properties . Its role as an insect pheromone suggests potential applications in pest management and ecological studies .

Synthesis of 2-methylhexacosane can be achieved through various methods:

  • Natural Extraction: It can be isolated from plant sources where it occurs naturally.
  • Chemical Synthesis: Laboratory synthesis may involve the alkylation of hexacosane or similar long-chain alkanes using appropriate reagents under controlled conditions.
  • Catalytic Processes: Advanced methods may utilize catalysts to facilitate the formation of long-chain hydrocarbons from smaller alkene precursors .

2-Methylhexacosane has several applications:

  • Insect Pheromone: Its role as an insect pheromone makes it valuable in agricultural practices for pest control.
  • Chemical Research: It serves as a standard in analytical chemistry for gas chromatography due to its well-defined structure.
  • Industrial Uses: It may be utilized in the production of lubricants and other industrial chemicals owing to its stability and low reactivity .

2-Methylhexacosane shares similarities with other long-chain alkanes. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
HexacosaneC26H54Straight-chain alkane without methyl group
HeptacosaneC27H56One carbon longer than 2-methylhexacosane
OctacosaneC28H58Two carbons longer; used in wax formulations
NonacosaneC29H60Three carbons longer; found in natural waxes

Uniqueness of 2-Methylhexacosane: Its methyl group at the second position distinguishes it from straight-chain alkanes like hexacosane. This structural feature may influence its physical properties and biological activities, making it particularly interesting for research applications.

Physical Description

Solid

XLogP3

14.6

Exact Mass

380.438201786 g/mol

Monoisotopic Mass

380.438201786 g/mol

Heavy Atom Count

27

Melting Point

49 - 50.5 °C

UNII

H75543DI44

Other CAS

1561-02-0

Wikipedia

2-methylhexacosane

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Dates

Modify: 2023-08-15

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